Caftaric acid - 1234-09-9

Caftaric acid

Catalog Number: EVT-1185598
CAS Number: 1234-09-9
Molecular Formula: C13H12O9
Molecular Weight: 312.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Caftaric acid, also known as caftarate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Caftaric acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, caftaric acid is primarily located in the cytoplasm. Caftaric acid exists in all eukaryotes, ranging from yeast to humans.
Synthesis Analysis

The synthesis of caftaric acid occurs naturally during the ripening of grapes. It is synthesized as the berries enlarge, with concentrations varying significantly throughout the ripening process. For instance, studies have shown that caftaric acid levels can double during specific growth phases before declining as ripening progresses .

In laboratory settings, caftaric acid can be extracted using methods that include solvent extraction, enzyme-assisted extraction, and various chromatographic techniques. A common approach involves using organic solvents for extraction followed by purification through macroporous adsorption resins, which can enhance purity levels significantly . The final concentration steps often involve crystallization or evaporation at controlled temperatures to avoid degradation .

Molecular Structure Analysis

Caftaric acid has a molecular formula of C12_{12}H10_{10}O5_{5} and a molar mass of approximately 250.21 g/mol. Its structure consists of a caffeic acid moiety linked to tartaric acid via an ester bond. The structural representation includes:

  • Caffeic Acid Component: Characterized by a hydroxycinnamic structure with hydroxyl groups that contribute to its antioxidant properties.
  • Tartaric Acid Component: A dihydroxy derivative that provides stability and solubility in aqueous solutions.

The compound's stereochemistry is vital for its biological activity and reactivity during wine fermentation processes .

Chemical Reactions Analysis

Caftaric acid participates in several chemical reactions, particularly during wine fermentation. It can undergo enzymatic hydrolysis, breaking down into its constituent acids (caffeic and tartaric acids) under certain conditions. This reaction is facilitated by polyphenol oxidase enzymes present in grapes, which can lead to browning reactions in wines .

Additionally, caftaric acid can react with sulfur dioxide (a common wine preservative), resulting in various sulfite derivatives that may influence the flavor and stability of wines . The oxidation of caftaric acid can also produce reactive intermediates that affect wine quality over time.

Mechanism of Action

The mechanism of action for caftaric acid primarily revolves around its antioxidant properties. It scavenges free radicals and reduces oxidative stress within biological systems. In the context of winemaking, caftaric acid's ability to inhibit oxidative processes helps maintain the color and flavor profile of wines .

Research indicates that caftaric acid interacts with glutathione, a key cellular antioxidant, enhancing its protective effects against oxidative damage. This interaction may play a role in reducing the risk of chronic diseases associated with oxidative stress .

Physical and Chemical Properties Analysis

Caftaric acid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to light yellow crystalline powder.
  • Solubility: Soluble in water and organic solvents due to its polar functional groups.
  • Melting Point: The melting point ranges around 150-155 °C.
  • Stability: Sensitive to heat and light; prolonged exposure can lead to degradation.

These properties make caftaric acid suitable for various applications in food science and pharmacology .

Applications

Caftaric acid has diverse applications across several fields:

  • Winemaking: Used as an indicator for wine oxidation levels; its concentration helps winemakers assess the quality and stability of wines.
  • Food Industry: Acts as a natural antioxidant in food products, helping to prolong shelf life and maintain quality.
  • Pharmaceuticals: Investigated for its potential health benefits related to chronic disease prevention due to its antioxidant properties.
  • Cosmetics: Explored for use in skincare formulations due to its protective effects against oxidative stress.
Chemical Structure and Biosynthesis of Caftaric Acid

Molecular Configuration and Isomeric Forms

Caftaric acid, systematically named as (2R,3R)-2-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3-hydroxybutanedioic acid, is a hydroxycinnamoyl conjugate characterized by its ester bond between caffeic acid and tartaric acid. The molecule features two chiral centers at the C2 and C3 positions of the tartaric acid moiety, conferring a specific (2R,3R) stereochemistry that influences its biochemical reactivity and interactions [1] [10]. The caffeoyl group typically adopts the thermodynamically stable trans (E) configuration, though cis (Z) isomers may form under photochemical or thermal stress [1].

Key structural elements include:

  • Phenolic ring: A 3,4-dihydroxylated benzene ring responsible for antioxidant properties.
  • Conjugated double bond: Links the phenolic ring to the carbonyl group, enabling resonance stabilization.
  • Tartaric acid backbone: Provides two carboxylic acid groups and a hydroxyl group, enhancing water solubility [1].

Table 1: Structural Characteristics of Caftaric Acid

FeatureDescriptionSignificance
Molecular FormulaC₁₃H₁₂O₉Molar mass: 312.23 g/mol
Chiral CentersC2 and C3 of tartaric acid moietyDictates stereospecific enzymatic interactions
Predominant Isomer(2R,3R)-trans-caftaric acidDominant form in plant tissues; cis isomer less stable
Functional GroupsTwo carboxylic acids, one phenolic hydroxyl, one aliphatic hydroxyl, one esterGoverns hydrogen bonding, metal chelation, and redox reactions
UV-Vis Absorptionλ_max ≈ 330 nmFacilitates detection via HPLC; indicates conjugation extent

Nuclear magnetic resonance (NMR) studies confirm that the caffeoyl group esterifies specifically at the C2 hydroxyl of tartaric acid. This regioselectivity is enzymatically controlled and consistent across plant species [5]. The molecule’s three-dimensional conformation allows intramolecular hydrogen bonding between the tartaric acid’s C3-hydroxyl and the adjacent carboxylic acid, contributing to its stability in acidic environments like grape juice [1] [10].

Esterification Pathways: Caffeic Acid and Tartaric Acid Linkage

The formation of caftaric acid occurs via an esterification reaction between caffeoyl-CoA and tartaric acid, catalyzed by hydroxycinnamoyl-CoA: tartaric acid hydroxycinnamoyl transferase enzymes (HTTs). These cytosolic BAHD acyltransferases utilize caffeoyl-CoA as the primary acyl donor, with tartaric acid acting as the acyl acceptor [5]. The reaction proceeds through a nucleophilic attack mechanism:

  • Activation: The thioester bond in caffeoyl-CoA is polarized, making the carbonyl carbon electrophilic.
  • Nucleophilic addition: The hydroxyl group at C2 of tartaric acid attacks the carbonyl carbon.
  • Elimination: Coenzyme A is displaced, forming the ester bond [5].

HTTs exhibit stringent regioselectivity for tartaric acid’s C2 hydroxyl over its C3 hydroxyl, a specificity governed by enzyme-substrate binding pocket interactions. While HTTs can utilize other hydroxycinnamoyl-CoA donors (e.g., p-coumaroyl-CoA or feruloyl-CoA), catalytic efficiency is highest with caffeoyl-CoA due to optimal hydrogen bonding with active-site residues [5]. Tartaric acid’s inherent asymmetry ensures that enzymatic esterification produces exclusively the (2R,3R) stereoisomer [1].

Enzymatic and Non-Enzymatic Biosynthesis in Plants

Caftaric acid biosynthesis involves coordinated enzymatic pathways across cellular compartments:

Table 2: Enzymes Catalyzing Key Steps in Caftaric Acid Biosynthesis

EnzymeClassLocalizationReactionPlant Examples
Phenylalanine ammonia-lyase (PAL)LyaseCytosolPhenylalanine → trans-cinnamic acidAll higher plants
Cinnamate 4-hydroxylase (C4H)MonooxygenaseEndoplasmic reticulumtrans-cinnamic acid → p-coumaric acidVitis vinifera, Echinacea
4-Coumarate:CoA ligase (4CL)LigaseCytosolp-coumaric acid → p-coumaroyl-CoAPhaseolus vulgaris
Hydroxycinnamoyl-CoA shikimate/quinate transferase (HCT)BAHD acyltransferaseCytosolp-Coumaroyl-CoA → p-coumaroyl shikimate/quinateEchinacea purpurea
Caffeoyl-CoA O-methyltransferase (CCoAOMT)MethyltransferaseCytosolConverts caffeoyl-CoA to feruloyl-CoAGrapevine, coneflower
Hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT)BAHD acyltransferaseCytosolCaffeoyl-CoA + tartaric acid → caftaric acidEchinacea, Vitis species

In Echinacea purpurea, caftaric acid serves as a precursor for chicoric acid biosynthesis, where a serine carboxypeptidase-like (SCPL) acyltransferase (chicoric acid synthase) transfers a second caffeoyl group from chlorogenic acid to caftaric acid. This SCPL enzyme exhibits unusual acyl donor specificity, utilizing chlorogenic acid instead of the typical 1-O-β-D-glucose esters [3] [5].

Non-enzymatic pathways contribute to caftaric acid degradation and transformation:

  • Oxidative degradation: In grape must and wine, polyphenol oxidases (PPOs) convert caftaric acid to its o-quinone, which reacts with glutathione to form 2-S-glutathionyl caftaric acid (grape reaction product). This reduces juice browning but depletes caftaric acid [1].
  • Photoisomerization: Exposure to UV light induces trans-to-cis isomerization, altering antioxidant capacity [1].
  • Acid-catalyzed hydrolysis: Under wine-aging conditions, ester bonds may slowly hydrolyze, releasing free caffeic and tartaric acids [2].

Metabolic Precursors in Phenylpropanoid Pathways

Caftaric acid biosynthesis integrates two metabolic streams: the shikimate-derived phenylpropanoid pathway and tartaric acid biosynthesis.

Phenylpropanoid Pathway:

  • Phenylalanine synthesis: Chorismate (from shikimate pathway) is converted to prephenate, then to arogenate, and finally to phenylalanine.
  • Core phenylpropanoid reactions:
  • Phenylalanine → trans-cinnamic acid (via PAL)
  • trans-Cinnamic acid → p-coumaric acid (via C4H)
  • p-Coumaric acid → caffeic acid (via p-coumarate 3-hydroxylase)
  • Activation to CoA thioester: Caffeic acid → caffeoyl-CoA (via 4-coumarate:CoA ligase) [5] [7].

Table 3: Key Nodes in Phenylpropanoid Pathway Leading to Caftaric Acid

PrecursorEnzyme InvolvedTissue LocalizationRegulatory Factors
PhenylalaninePhenylalanine ammonia-lyaseCytosol, vacuoleInduced by UV light, pathogen attack
trans-Cinnamic acidCinnamate 4-hydroxylaseEndoplasmic reticulumFeedback-inhibited by p-coumaric acid
p-Coumaric acidp-Coumarate 3-hydroxylaseCytosolOxygen-dependent; requires NADPH
Caffeic acid4-Coumarate:CoA ligaseCytosolActivated by phosphorylation; Mg²⁺-dependent
Caffeoyl-CoAHTT acyltransferaseCytosolSubstrate availability (tartaric acid) dependent

Tartaric Acid Biosynthesis:

Tartaric acid in plants originates from two primary routes:

  • Ascorbate catabolism: L-Ascorbic acid → 2-keto-L-gulonic acid → L-idonic acid → 5-keto-D-gluconic acid → tartaric acid. This pathway dominates in Vitis species [1].
  • Galacturonic acid pathway: UDP-D-glucuronic acid → D-galacturonic acid → L-galactonic acid → 5-keto-D-gluconic acid → tartaric acid. Observed in Pelargonium and some legumes [5].

Environmental stressors profoundly impact flux through these pathways. Drought upregulates PAL and 4CL transcription in Phaseolus vulgaris, increasing hydroxycinnamoyl-CoA intermediates. Concurrently, tartaric acid synthesis accelerates, elevating caftaric acid production. In white bean lines subjected to severe drought, caftaric acid isomers increased 1.5–2.0-fold within 72 hours [6]. Ultraviolet radiation similarly enhances PAL activity and caffeoyl-CoA availability, as evidenced in Echinacea leaves, where UV exposure doubled caftaric acid concentrations as a photoprotective response [3] [7].

Properties

CAS Number

1234-09-9

Product Name

Caftaric acid

IUPAC Name

(2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid

Molecular Formula

C13H12O9

Molecular Weight

312.23 g/mol

InChI

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1

InChI Key

SWGKAHCIOQPKFW-JTNORFRNSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O

Synonyms

caftaric acid

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O

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